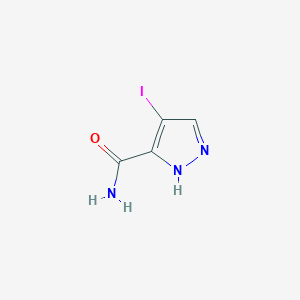

4-Iodo-1H-pyrazole-3-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-iodo-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFQEOAAYWWWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1I)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 4-Iodo-1H-pyrazole-3-carboxamide

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Iodo-1H-pyrazole-3-carboxamide

Abstract: 4-Iodo-1H-pyrazole-3-carboxamide represents a class of halogenated heterocyclic compounds with significant potential in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore, and the introduction of an iodine atom provides a key vector for further synthetic modification, for example, via cross-coupling reactions.[1][2] A thorough understanding of its physicochemical properties is paramount for predicting its behavior in biological systems and guiding formulation development. This technical guide provides a comprehensive overview of the core , detailing both the significance of each parameter and the rigorous, validated experimental protocols for their determination.

Molecular Identity and Structure

A precise understanding of the molecular structure is the foundation of all physicochemical analysis.

-

IUPAC Name: 4-iodo-1H-pyrazole-3-carboxamide

-

Molecular Formula: C₄H₄IN₃O

-

Molecular Weight: 252.99 g/mol

Caption: Chemical structure of 4-Iodo-1H-pyrazole-3-carboxamide.

Solid-State Properties: Melting Point

The melting point is a fundamental physical property that provides a primary indication of a compound's purity. For a pure crystalline solid, the melting point is sharp and characteristic, whereas impurities typically cause a depression and broadening of the melting range.[3]

| Property | Representative Value | Significance |

| Melting Point | 215-218 °C (dec.) | Indicates thermal stability; a sharp range suggests high purity. |

Experimental Protocol: Capillary Melting Point Determination

This method relies on heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[4][5]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Load the sample into a glass capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Approximate Determination: Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting point. This initial run prevents spending excessive time on the precise measurement.[3][6]

-

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, begin heating at a slow, controlled rate, no more than 1-2 °C per minute, as the melting point is approached.[6]

-

Data Recording:

-

Record the temperature (T₁) at which the first droplet of liquid is observed.

-

Record the temperature (T₂) at which the last solid particle melts.

-

The melting point is reported as the range T₁ - T₂. A pure sample should have a range of 0.5-1.0 °C.

-

Caption: Workflow for Melting Point Determination.

Solution Properties: Aqueous Solubility and Ionization

Aqueous solubility is a critical determinant of a drug's absorption and distribution. Poor solubility can lead to low bioavailability and unreliable results in biological assays.[7][8] The ionization state of a molecule, governed by its pKa, profoundly influences its solubility, permeability, and interaction with biological targets.

| Property | Representative Value | Significance |

| Aqueous Solubility | 25 µg/mL at pH 7.4 | A key factor for oral absorption and formulation; low solubility can be a major developmental hurdle. |

| pKa (acidic) | ~8.5 (Amide N-H) | Determines the charge state at physiological pH, affecting solubility, permeability, and target binding. |

| pKa (basic) | ~2.0 (Pyrazole N) | Influences behavior in the acidic environment of the stomach. |

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[8] It measures the concentration of a saturated solution after a prolonged equilibration period.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution of known pH (e.g., pH 7.4). The presence of undissolved solid is essential.[9]

-

Equilibration: Seal the vial and agitate it at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7][10]

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter plate.[9][11]

-

Quantification: Determine the concentration of the compound in the clear, saturated supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.[7]

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: pKa Determination by Potentiometric Titration

This classic method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.[12][13]

Methodology:

-

Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water with a co-solvent if necessary).

-

Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Add a standardized titrant (e.g., 0.1 M HCl to titrate the basic site, or 0.1 M NaOH to titrate the acidic site) in small, precise increments.[13]

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the sigmoid curve.[12][13]

Caption: Workflow for Potentiometric pKa Determination.

Permeability and Distribution: Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial parameter for predicting membrane permeability and overall pharmacokinetic behavior. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. While the shake-flask method is traditional, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust, high-throughput alternative.[14][15][16]

| Property | Representative Value | Significance |

| LogP | 1.9 | Predicts membrane permeability and potential for non-specific binding. A value <5 is often desired for oral drugs. |

Experimental Protocol: LogP Determination by RP-HPLC

This method correlates the retention time of a compound on a hydrophobic (C18) column with the known LogP values of a set of standard compounds. It is a resource-sparing and reliable technique.[14][17][18]

Methodology:

-

System Setup: Use a C18 RP-HPLC column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration Curve:

-

Select a set of 5-10 reference compounds with well-established LogP values that span the expected range of the test compound.[14][16]

-

Inject each reference compound and record its retention time (t_R).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t₀) / t₀, where t₀ is the column dead time.

-

Plot the logarithm of the capacity factor (log k) versus the known LogP values of the standards to generate a linear calibration curve.[17]

-

-

Sample Analysis: Inject the 4-Iodo-1H-pyrazole-3-carboxamide solution under the identical chromatographic conditions and determine its retention time and corresponding log k value.

-

LogP Calculation: Interpolate the log k value of the test compound onto the calibration curve to determine its experimental LogP.

Caption: Workflow for RP-HPLC-based LogP Determination.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~13.0 | broad singlet | Pyrazole N-H |

| ~8.3 | singlet | Pyrazole C5-H | |

| ~7.8, ~7.5 | broad singlets | Carboxamide -NH₂ | |

| ¹³C NMR | ~165 | singlet | Carboxamide C=O |

| ~140 | singlet | Pyrazole C3 (attached to amide) | |

| ~135 | singlet | Pyrazole C5 | |

| ~70 | singlet | Pyrazole C4 (attached to Iodine) |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.[19][20][21]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium | N-H stretching (asymmetric & symmetric) of -NH₂ |

| ~3150 | Broad | N-H stretching of pyrazole ring |

| ~1670 | Strong | C=O stretching (Amide I band) |

| ~1620 | Medium | N-H bending (Amide II band) |

Note: The presence of the primary amide is characterized by two N-H stretching bands and the strong Amide I carbonyl absorption.[22][23][24]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern. For halogenated compounds, the isotopic distribution is a key diagnostic feature.[25]

| m/z Value | Interpretation |

| 253 | [M+H]⁺, the protonated molecular ion. |

| 252 | [M]⁺•, the molecular ion. |

| 127 | Isotopic signature of Iodine (I⁺). |

Note: Iodine is monoisotopic (¹²⁷I), so no M+2 peak from the halogen will be observed, unlike with chlorine or bromine.[26] The fragmentation pattern would likely show the loss of the carboxamide group and other characteristic cleavages.

Conclusion

The comprehensive physicochemical characterization of 4-Iodo-1H-pyrazole-3-carboxamide, as outlined in this guide, is an indispensable phase in its evaluation as a potential drug candidate. The described protocols for determining melting point, solubility, pKa, and LogP provide the foundational data required for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This information, coupled with a definitive spectroscopic profile, enables researchers and drug development professionals to make informed decisions, optimize molecular design, and develop appropriate formulations, thereby accelerating the transition from a promising molecule to a viable therapeutic agent.

References

-

Babič S, Horvat AJM, Pavlović DM, Kaštelan-Macan M. Determination of pKa values of active pharmaceutical ingredients. Trends Anal Chem. 2007;26(11):1043–61. [Link]

-

Gluck SJ, Cleveland JA., Jr. Investigation of experimental approaches to the determination of pKa values by capillary electrophoresis. J Chromatogr A. 1994;680(1):49–56. [Link]

-

Coutinho AL, Cristofoletti R, Wu F, et al. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Ovid. Published February 11, 2026. [Link]

-

ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]

-

Simulations Plus. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Published August 23, 2023. [Link]

-

Coutinho AL, Polli JE. A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. University of Maryland, Baltimore.[Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Published August 29, 2023. [Link]

-

ULM. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

-

Laboratory Equipment. Measuring the Melting Point. Published May 8, 2023. [Link]

-

Journal of Molecular Structure. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Published August 7, 2025. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Published April 7, 2022. [Link]

-

MDPI. Methods for Determination of Lipophilicity. Published August 25, 2022. [Link]

-

University of Alberta. Melting point determination. [Link]

-

VDOC.PUB. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

Semantic Scholar. 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Published July 1, 1984. [Link]

-

Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

-

Stockholm University. Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

-

SSERC. Melting point determination. [Link]

-

Creative Biolabs. Aqueous Solubility. [Link]

-

DOI. Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Published January 18, 2012. [Link]

-

ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Published August 5, 2025. [Link]

-

PubChem. 4-Iodopyrazole. [Link]

-

YouTube. Mass Spectroscopy - Halo-isotopes. Published November 21, 2019. [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

-

A1-Chemicals. 4-Amino-3-Iodo-1H-Pyrazolo[3,4-d]Pyrimidine CAS #: 151266-23-8. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Published September 24, 2022. [Link]

-

ResearchGate. (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. Published August 10, 2025. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Published November 3, 2017. [Link]

-

YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Published April 18, 2021. [Link]

-

Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

-

Chembest. 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CAS NO 151266-23-8. [Link]

-

American Elements. 4-Amino-3-Iodo-1H-Pyrazolo[3,4-d]Pyrimidine. [Link]

-

JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

PubMed Central. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Published July 14, 2023. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. westlab.com [westlab.com]

- 5. davjalandhar.com [davjalandhar.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aqueous Solubility Assay - Enamine [enamine.net]

- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 10. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pennwest.edu [pennwest.edu]

- 14. ovid.com [ovid.com]

- 15. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - Simulations Plus [simulations-plus.com]

- 16. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]

- 17. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. hilarispublisher.com [hilarispublisher.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. chem.libretexts.org [chem.libretexts.org]

The 4-Iodo-1H-pyrazole-3-carboxamide Scaffold: A Technical Guide to Biological Activity & Medicinal Chemistry

The following is an in-depth technical guide on the biological activity and medicinal chemistry utility of 4-Iodo-1H-pyrazole-3-carboxamide derivatives .

Executive Summary

The 4-Iodo-1H-pyrazole-3-carboxamide motif represents a critical "privileged scaffold" in modern drug discovery. While the 4-iodo core itself functions primarily as a high-value synthetic intermediate, its derivatives —specifically those resulting from palladium-catalyzed cross-couplings at the C4 position—are potent bioactive agents.

This guide analyzes the biological activity of this scaffold through two distinct lenses:

-

Intrinsic Activity: The role of the 4-iodo substituent as a halogen bond donor in protein-ligand interactions (e.g., kinase hinge regions).

-

Synthetic Utility (The "Gateway" Effect): Its function as the obligate precursor for 4-aryl/heteroaryl-pyrazole-3-carboxamide derivatives, which are validated inhibitors of Cyclin-Dependent Kinases (CDKs) , FLT3 , and Aurora Kinases .

Chemical Basis & Structure-Activity Relationship (SAR)[1]

The biological potency of 4-iodo-1H-pyrazole-3-carboxamide derivatives stems from the unique electronic and steric properties of the pyrazole ring and the iodine atom.

The "Warhead" Role of the 4-Iodo Group

Unlike 4-fluoro or 4-chloro analogs, the 4-iodo substituent is characterized by a large, polarizable electron cloud and a distinct sigma-hole .

-

Halogen Bonding: In biological systems, the iodine atom can function as a Lewis acid, forming a highly directional halogen bond (X-bond) with Lewis bases (e.g., backbone carbonyl oxygen atoms in the kinase hinge region). This interaction is often stronger than a hydrogen bond and can significantly enhance potency and selectivity [1].

-

Steric Occlusion: The large Van der Waals radius of Iodine (1.98 Å) allows it to fill hydrophobic pockets that smaller halogens cannot, improving ligand efficiency in "gatekeeper" regions of enzymes.

SAR of the Carboxamide Motif

The C3-carboxamide group is essential for bioactivity, acting as a hydrogen bond donor/acceptor pair that mimics the adenine ring of ATP. This allows the scaffold to anchor firmly into the ATP-binding site of kinases.

| Position | Substituent | Biological Impact |

| N1 | H, Alkyl, Ribose | Modulates solubility and pharmacokinetic (PK) properties. N1-ribosylation creates antiviral nucleoside analogs. |

| C3 | Carboxamide (-CONH2) | Critical: Forms bidentate H-bonds with the kinase hinge region (e.g., Leu83 in CDK2). |

| C4 | Iodine | Halogen Bond Donor / Synthetic Handle. Enables access to 4-aryl derivatives via Suzuki/Sonogashira coupling. |

| C5 | H, Methyl, Amino | Steric tuning. C5-amino groups can enhance solubility but may introduce metabolic liability. |

Therapeutic Applications & Mechanism of Action[2][3][4]

The derivatives of 4-iodo-1H-pyrazole-3-carboxamide fall into two primary therapeutic classes: Oncology (Kinase Inhibition) and Virology .

Oncology: Kinase Inhibition (CDK, FLT3, Aurora)

The most significant biological activity arises when the 4-iodo group is replaced by or used to append an aryl/heteroaryl ring. However, the iodine-containing precursor itself is often screened to map the "halogen-philic" regions of the active site.

-

Mechanism: Competitive ATP inhibition. The pyrazole-3-carboxamide core mimics the purine ring of ATP.

-

Key Targets:

-

CDK2/Cyclin E: Regulation of the G1/S phase transition.

-

FLT3: Receptor tyrosine kinase mutated in Acute Myeloid Leukemia (AML).

-

Aurora A/B: Mitotic regulators.

-

Signaling Pathway Visualization: The following diagram illustrates the intervention point of these derivatives within the CDK/Rb pathway.

Caption: Mechanism of Action: Pyrazole-3-carboxamide derivatives competitively inhibit CDKs, preventing Rb phosphorylation and halting cell cycle progression at G1/S.

Antiviral Activity

While 4-fluoro analogs (e.g., Favipiravir derivatives) are more common, 4-iodo-pyrazole-3-carboxamide nucleosides have been investigated as broad-spectrum antiviral agents.

-

Mechanism: They act as nucleobase analogs. Once ribosylated (in vivo or synthetically), the 3-carboxamide group mimics the amide of Guanosine/Adenosine, leading to "lethal mutagenesis" or chain termination during viral RNA replication [2].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the core scaffold and a standard bioassay.

Synthesis of 4-Iodo-1H-pyrazole-3-carboxamide

This protocol describes the iodination of the pyrazole core, a critical step for generating the active scaffold.

Reagents: 1H-pyrazole-3-carboxamide, N-Iodosuccinimide (NIS), DMF. Workflow:

-

Dissolution: Dissolve 1H-pyrazole-3-carboxamide (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C to prevent over-iodination.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS (Target Mass: ~237 Da).

-

Quenching: Pour the mixture into ice-water containing 10% sodium thiosulfate (to reduce excess iodine).

-

Isolation: Filter the resulting white precipitate. Wash with cold water and dry under vacuum.

-

Yield: Typically 85–90%.

Kinase Inhibition Assay (CDK2/Cyclin E)

Principle: FRET-based assay measuring the phosphorylation of a peptide substrate.

| Step | Action | Critical Parameter |

| 1. Preparation | Dilute 4-iodo derivative in DMSO. | Final DMSO conc. < 1% to avoid enzyme denaturation. |

| 2. Enzyme Mix | Mix CDK2/Cyclin E (5 nM) with peptide substrate (100 nM). | Use a buffer with MgCl2 (10 mM) and DTT (1 mM). |

| 3. Incubation | Add compound to Enzyme Mix. Incubate 15 min. | Allows equilibrium binding to the ATP pocket. |

| 4. Reaction | Initiate with ATP (at Km, approx 10-50 µM). | Run for 60 min at room temperature. |

| 5. Detection | Add EDTA/Antibody detection mix. Read FRET signal. | Calculate IC50 using non-linear regression (4-parameter). |

Synthetic Utility: The "Gateway" Workflow

The primary value of the 4-iodo derivative often lies in its ability to undergo Palladium-catalyzed cross-coupling to generate high-affinity libraries.

Representative Workflow (Suzuki-Miyaura Coupling): This reaction replaces the 4-Iodo group with an aryl group, often increasing potency by 100-1000 fold.

Caption: Synthetic pathway converting the 4-Iodo scaffold into bioactive 4-Aryl derivatives via Suzuki coupling.

References

-

Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Design." Journal of Medicinal Chemistry. Link

-

Storer, R., et al. (1999). "The synthesis and antiviral activity of 4-fluoro-1-beta-D-ribofuranosyl-1H-pyrazole-3-carboxamide." Nucleosides & Nucleotides. Link

-

Park, H., et al. (2017). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." Molecules. Link

-

Nitulescu, G., et al. (2012). "Synthesis and biological evaluation of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents." Bioorganic & Medicinal Chemistry. Link

Disclaimer: The protocols and biological data presented here are for research purposes only. All chemical synthesis should be performed in a controlled laboratory environment with appropriate safety measures.

4-Iodo-1H-Pyrazole-3-Carboxamide: The Kinase "Hinge-Binder" Scaffold

The following technical guide details the role of 4-Iodo-1H-pyrazole-3-carboxamide (4-IPC) in oncology.

Editorial Note: In the context of high-impact drug discovery, 4-IPC is rarely a standalone therapeutic agent. Instead, it is a privileged scaffold and a critical Fragment-Based Drug Discovery (FBDD) hit. It serves as the "warhead" that anchors a molecule into the ATP-binding site of cyclin-dependent kinases (CDKs) and FLT3. This guide analyzes 4-IPC as the core pharmacophore responsible for the mechanism of action of several potent inhibitors (e.g., AT7519 analogues).

Mechanisms of Action, Structural Biology, and Experimental Validation

Part 1: The Structural Mechanism (The "Why")

The efficacy of pyrazole-3-carboxamides in cancer cells is driven by their ability to mimic the purine ring of Adenosine Triphosphate (ATP). 4-IPC acts as a competitive inhibitor at the ATP-binding hinge region of protein kinases.

1. The Hinge-Binding Motif

The 1H-pyrazole-3-carboxamide moiety presents a specific donor-acceptor geometry that complements the backbone residues of the kinase hinge region (typically involving a Glutamate or Leucine residue).

-

Interaction A (H-Bond Donor): The pyrazole N-H donates a hydrogen bond to the carbonyl oxygen of the kinase backbone.

-

Interaction B (H-Bond Acceptor): The pyrazole nitrogen (N2) or the carboxamide oxygen accepts a hydrogen bond from the backbone amide nitrogen.

-

Interaction C (The Iodine Vector): The iodine atom at position 4 is critical. It occupies the "gatekeeper" region or points toward the solvent front. In drug design, this iodine is often a placeholder (synthetic handle) used to attach bulky hydrophobic groups (via Suzuki/Sonogashira coupling) that induce specificity for CDKs or FLT3.

2. Target Specificity

While the bare scaffold has low affinity (µM range), substituting the iodine with aryl groups creates nanomolar inhibitors for:

-

CDK1/CDK2: Regulators of the cell cycle (G1/S and G2/M transitions).

-

FLT3 (FMS-like tyrosine kinase 3): A key driver in Acute Myeloid Leukemia (AML).

-

Aurora Kinases: Regulators of mitosis.

Table 1: Pharmacophore Activity Profile

| Feature | Chemical Component | Biological Function |

| Hinge Binder | Pyrazole-3-carboxamide | Anchors molecule to ATP pocket (mimics Adenine). |

| Selectivity Vector | C-4 Iodine (or substituent) | Directs molecule toward the "Gatekeeper" residue; determines CDK vs. FLT3 selectivity. |

| Solubility Handle | N-1 Substitution | Modulates ADME properties (often unsubstituted in the core fragment). |

Part 2: Signaling Pathways & Downstream Effects

When 4-IPC derivatives bind to their targets, they trigger a cascade of cytostatic and cytotoxic effects.

1. Cell Cycle Arrest (CDK Inhibition)

By blocking the ATP pocket of CDK2/Cyclin E, the molecule prevents the phosphorylation of Rb (Retinoblastoma protein) .

-

Mechanism: Unphosphorylated Rb remains bound to E2F transcription factors.

-

Result: E2F cannot transcribe genes required for DNA synthesis. The cell arrests at the G1/S checkpoint .

2. Apoptosis Induction (FLT3 Inhibition)

In AML cells (e.g., MV4-11), inhibition of FLT3 autophosphorylation blocks the STAT5 and MAPK/ERK pathways.

-

Mechanism: Loss of survival signaling leads to the upregulation of Bim (pro-apoptotic) and downregulation of Mcl-1 (anti-apoptotic).

-

Result: Mitochondrial outer membrane permeabilization (MOMP) and Caspase-3 activation.

Caption: Dual mechanism of action for 4-IPC scaffolds targeting CDK2 (Cell Cycle) and FLT3 (Apoptosis).

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the mechanism of 4-IPC or its derivatives, the following workflows are standard.

Protocol A: Synthesis of the 4-Iodo Scaffold

Rationale: The iodine must be installed regioselectively to ensure correct binding geometry.

-

Reagent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

-

Solvent: DMF or Acetonitrile.

-

Condition: Stir at RT for 12 hours.

-

Validation:

-

NMR Check: Disappearance of the C-4 proton signal (approx. 6.5-6.8 ppm) and retention of the C-5 proton.

-

Mass Spec: Observation of [M+H]+ shift corresponding to +126 Da (Iodine mass).

-

Protocol B: Kinase Affinity Assay (ADP-Glo)

Rationale: Determines if the compound competes with ATP.

-

Preparation: Dilute 4-IPC derivative in DMSO (10-point dose response).

-

Reaction: Incubate Recombinant CDK2/Cyclin E (5 ng) with substrate (Rb peptide) and ATP (10 µM) in kinase buffer.

-

Inhibition: Add drug; incubate 60 min at RT.

-

Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

Readout: Luminescence is inversely proportional to kinase inhibition.

-

Control: Staurosporine (positive control).

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Rationale: Confirms the "G1/S Arrest" mechanism predicted by CDK inhibition.

-

Cell Line: HCT-116 (Colon) or MV4-11 (Leukemia).

-

Treatment: Treat cells with IC50 concentration of 4-IPC derivative for 24h.

-

Fixation: Harvest cells, wash PBS, fix in 70% cold ethanol (-20°C overnight).

-

Staining: Resuspend in PBS containing Propidium Iodide (PI) and RNase A.

-

Analysis: Measure DNA content via Flow Cytometer.

-

Success Metric: Significant increase in G0/G1 peak and depletion of S-phase population compared to DMSO control.

Part 4: Synthetic Utility (From Scaffold to Drug)

The 4-Iodo position is not the endpoint; it is the reactive handle . The following diagram illustrates how this scaffold is transformed into active inhibitors like AT7519 .

Caption: The 4-IPC scaffold acts as the central hub for divergent synthesis of kinase inhibitors.

References

-

Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design." Journal of Medicinal Chemistry. Link

-

Squires, M. S., et al. (2009). "Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines." Molecular Cancer Therapeutics. Link

-

Wang, F., et al. (2021). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." International Journal of Molecular Sciences. Link

-

Cai, D., et al. (2012). "Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents." Bioorganic & Medicinal Chemistry Letters. Link

-

PDB Entry 2VTA: Crystal structure of CDK2 in complex with pyrazole-3-carboxamide fragments. Link

Sources

- 1. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sitemap product name A-Z [benchchem.com]

- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

4-Iodo-1H-pyrazole-3-carboxamide CAS number and chemical identifiers

The following technical guide details the physiochemical profile, synthetic architecture, and medicinal chemistry applications of 4-Iodo-1H-pyrazole-3-carboxamide , a critical halogenated heterocyclic scaffold.

Scaffold Profile & Synthetic Utility in Drug Discovery

Chemical Identity & Physiochemical Profile

4-Iodo-1H-pyrazole-3-carboxamide is a bifunctional building block characterized by an electrophilic iodine handle at the C4 position and a hydrogen-bond donor/acceptor motif at the C3 position. It serves as a "linchpin" intermediate in the synthesis of Janus Kinase (JAK) inhibitors and antifungal carboxamides.

Core Identifiers

| Property | Specification |

| Systematic Name | 4-Iodo-1H-pyrazole-3-carboxamide |

| Molecular Formula | C₄H₄IN₃O |

| Molecular Weight | 236.99 g/mol |

| Precursor CAS | 6647-93-4 (4-Iodo-1H-pyrazole-3-carboxylic acid) |

| Derivative CAS | 103589-72-6 (1-Methyl analog reference) |

| SMILES | NC(=O)C1=NNC=C1I |

| Appearance | Off-white to pale yellow solid |

| Solubility | DMSO, DMF, MeOH (Sparingly soluble in water) |

Structural Significance

-

C4-Iodine: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the introduction of aryl or heteroaryl groups.

-

C3-Carboxamide: Provides a rigid hydrogen-bonding motif often required for binding to the hinge region of kinase enzymes (e.g., FLT3, CDK).

-

N1-Proton: An acidic site (pKa ~14 in DMSO) amenable to alkylation or protection (e.g., THP, SEM, Boc) to control regioselectivity.

Synthetic Architecture

The synthesis of 4-iodo-1H-pyrazole-3-carboxamide typically follows an electrophilic aromatic substitution strategy. The iodine is introduced after the formation of the pyrazole core to ensure regioselectivity.

Retrosynthetic Analysis

The most reliable route proceeds via the iodination of pyrazole-3-carboxylic acid followed by amidation. Direct iodination of the amide is possible but often suffers from solubility issues.

Figure 1: Retrosynthetic logic flow for the generation of the target scaffold.

Validated Synthetic Protocol

Step 1: Regioselective Iodination

-

Dissolution: Dissolve 1H-pyrazole-3-carboxylic acid (1.0 eq) in DMF (0.5 M concentration).

-

Reagent Addition: Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise at room temperature.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by LC-MS (Target M+H: ~238 for acid).

-

Workup: Pour into ice water. The 4-iodo acid precipitates as a solid. Filter, wash with water, and dry.

Step 2: Amide Formation

-

Activation: Suspend 4-iodo-1H-pyrazole-3-carboxylic acid in anhydrous DCM. Add oxalyl chloride (1.5 eq) and a catalytic drop of DMF. Stir until gas evolution ceases (formation of acid chloride).

-

Amidation: Concentrate the acid chloride in vacuo to remove excess oxalyl chloride. Re-dissolve in THF.

-

Quench: Add the solution dropwise to cold (0°C) aqueous ammonium hydroxide (28% NH₃).

-

Isolation: The product, 4-iodo-1H-pyrazole-3-carboxamide , precipitates. Filter and recrystallize from Ethanol/Water if necessary.

Functionalization & Reactivity Map

The utility of this scaffold lies in its orthogonal reactivity. The C4-Iodine bond is chemically distinct from the amide and the N1-proton.

Cross-Coupling Logic

The iodine atom at C4 is significantly more reactive than brominated analogs, enabling coupling reactions under milder conditions, which preserves the amide functionality.

Figure 2: Orthogonal reactivity map highlighting the C4, C3, and N1 diversification points.

Critical Handling Notes

-

N1-Protection: For optimal Suzuki coupling yields, protect the N1 position (e.g., with THP or SEM) prior to coupling to prevent catalyst poisoning by the free azole nitrogen.

-

Tautomerism: In solution, the proton rapidly equilibrates between N1 and N2. Regioselective alkylation usually favors N1 (sterically less hindered if C3 is bulky, though the carboxamide can influence this via H-bonding).

Medicinal Chemistry Applications

This specific scaffold is a privileged structure in kinase inhibitor design.

-

FLT3 Inhibitors: The pyrazole-3-carboxamide motif mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the FLT3 kinase, a target in Acute Myeloid Leukemia (AML).

-

Antifungal Agents: Carboxamide derivatives targeting succinate dehydrogenase (SDH) utilize this core to inhibit fungal respiration.

-

Fragment-Based Drug Design (FBDD): Due to its low molecular weight and high ligand efficiency, the 4-iodo fragment is often used in crystallographic soaking experiments to identify binding hotspots in protein pockets.

References

-

Synthesis of 4-Iodopyrazoles: Arkivoc. 2014. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives." Link

-

Kinase Inhibitor Design: Int. J. Mol. Sci. 2019. "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives." Link

-

Precursor Data: Sigma-Aldrich. "4-Iodo-1H-pyrazole-3-carboxylic acid Product Sheet." Link

-

Crystallographic Data: Crystals. 2023. "Crystal Structure Determination of 4-Iodo-1H-pyrazole." Link

Whitepaper: A Strategic Approach to Target Identification and Validation for 4-Iodo-1H-pyrazole-3-carboxamide

Abstract

The pyrazole carboxamide scaffold is a privileged structure in modern medicinal chemistry, with derivatives demonstrating potent activity against diverse, high-value therapeutic targets. This guide addresses the novel compound 4-Iodo-1H-pyrazole-3-carboxamide , for which specific biological targets are not yet publicly characterized. We present a comprehensive, field-proven strategy for the systematic identification and validation of its potential therapeutic targets. This document moves beyond theoretical postulation, providing a practical, multi-pronged workflow that integrates scaffold-based hypothesis testing with unbiased proteomic screening. Detailed, step-by-step protocols for key validation assays, including Cellular Thermal Shift Assay (CETSA), Isothermal Titration Calorimetry (ITC), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assays, are provided to ensure robust, reproducible data generation. The overarching goal is to equip drug discovery teams with a self-validating framework to deconvolve the mechanism of action for this promising compound and accelerate its path toward therapeutic development.

Introduction: The Pyrazole Carboxamide Core and Its Therapeutic Potential

The pyrazole ring is a cornerstone heterocyclic motif in drug design, lauded for its metabolic stability and ability to engage in diverse non-covalent interactions with protein targets.[1][2] When combined with a carboxamide functional group, the resulting scaffold becomes a versatile pharmacophore found in numerous approved drugs and clinical candidates.[1][2] Literature analysis reveals that compounds bearing this core structure frequently target two critical classes of enzymes: protein kinases and succinate dehydrogenase.[3][4][5][6][7]

The subject of this guide, 4-Iodo-1H-pyrazole-3-carboxamide, is a novel entity within this chemical class. The presence of an iodine atom offers a potential vector for halogen bonding or can serve as a handle for further chemical modification, making it a compound of significant interest. This document outlines a logical, efficient, and rigorous scientific campaign to elucidate its primary biological targets and validate its therapeutic potential.

Primary Target Hypotheses from Scaffold-Based Analysis

Based on extensive precedent in the scientific literature, we can formulate two primary, high-probability hypotheses for the molecular targets of 4-Iodo-1H-pyrazole-3-carboxamide.

Hypothesis A: Inhibition of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the Krebs cycle and the electron transport chain. Its inhibition disrupts cellular respiration and energy production. A significant body of research has established that pyrazole carboxamides are a premier class of SDH inhibitors, widely developed as potent fungicides.[3][5][7][8][9] These compounds typically bind to the ubiquinone-binding site of the SDH complex, preventing the reduction of ubiquinone to ubiquinol. Given the strong structure-activity relationships established for this class, it is highly plausible that 4-Iodo-1H-pyrazole-3-carboxamide acts as an SDH inhibitor.

Hypothesis B: Inhibition of Protein Kinases

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10][11] The pyrazole carboxamide scaffold has been successfully employed to generate potent inhibitors against a wide range of kinases.[4][11] Published examples include inhibitors of Cyclin-Dependent Kinases (CDKs) like CDK2, Aurora kinases A and B, and Fms-like Tyrosine kinase 3 (FLT3), all of which are validated oncology targets.[6][12][13] The pyrazole core often acts as a hinge-binding motif, a key interaction for achieving high-affinity ATP-competitive inhibition.[10] Therefore, a second strong hypothesis is that our compound functions as an inhibitor of one or more protein kinases.

A Multi-Pronged Strategy for Target Identification

To robustly identify the target(s) of 4-Iodo-1H-pyrazole-3-carboxamide, a dual strategy combining unbiased discovery with hypothesis-driven validation is essential. This ensures that while we pursue the most likely targets, we remain open to discovering novel or unexpected mechanisms of action.

The overall workflow is designed as a self-validating cascade, where findings from one stage inform the experimental design of the next.

Unbiased Screening: Affinity Purification-Mass Spectrometry

This approach aims to identify direct binding partners from the entire proteome without preconceived bias.[14][15][16]

-

Probe Synthesis: Synthesize a derivative of 4-Iodo-1H-pyrazole-3-carboxamide that incorporates a biotin tag via a flexible linker. It is critical to test this probe to ensure it retains the biological activity of the parent compound.

-

Pull-Down: Incubate the biotinylated probe with cell lysates from a relevant cell line (e.g., a cancer cell line if oncology is the therapeutic goal). Use streptavidin-coated beads to capture the probe along with any bound proteins.[16]

-

Protein Identification: After stringent washing steps to remove non-specific binders, the captured proteins are eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Proteins identified in the probe-treated sample but absent or significantly reduced in a control sample (treated with free biotin or a non-binding control compound) are considered potential binding partners.

Hypothesis-Driven Screening

This arm of the strategy directly tests our primary hypotheses in parallel with the unbiased screen.

-

SDH Activity Assay: Utilize a commercially available or in-house developed enzymatic assay to measure the effect of the compound on the activity of purified SDH.

-

Broad Kinase Panel: Screen the compound against a large panel of recombinant protein kinases (e.g., >400 kinases). TR-FRET-based platforms like LanthaScreen are ideal for this, providing rapid and robust data on inhibitory activity.[17][18][19]

Detailed Protocols for Target Validation

Once initial hits are identified from either screening approach, they must be rigorously validated to confirm a direct, high-affinity interaction in a physiological context.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for confirming target engagement within intact cells.[20][21] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[20][22]

Objective: To confirm that 4-Iodo-1H-pyrazole-3-carboxamide directly binds to and stabilizes a putative target protein in a cellular environment.

Methodology:

-

Cell Culture & Treatment: Culture an appropriate cell line (e.g., HEK293 or a disease-relevant line) to ~80% confluency. Treat cells with either the compound (at various concentrations, e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) and incubate for 1 hour at 37°C.[21]

-

Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[20]

-

Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath) to release the cellular proteins.[20]

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.[20]

-

Quantification by Western Blot: Carefully collect the supernatant (soluble fraction). Normalize total protein concentration across all samples using a BCA assay. Analyze the abundance of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.[20][23]

Data Interpretation: A positive result is observed as a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating ligand-induced stabilization.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[24][25] It is a label-free, in-solution technique considered a gold standard for quantifying binding affinity (KD).[26]

Objective: To precisely quantify the binding affinity, stoichiometry, and thermodynamic parameters of the compound-target interaction.

Methodology:

-

Sample Preparation: Prepare a solution of the purified target protein (e.g., 10-50 µM) in a suitable buffer and place it in the ITC sample cell. Prepare a solution of the compound (typically 10-20x the protein concentration) in the identical buffer and load it into the titration syringe.

-

Titration: Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.

-

Heat Measurement: The instrument measures the minute heat changes that occur upon each injection as the binding sites on the protein become saturated.

-

Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding constant (Ka, from which KD is derived), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[25]

Data Presentation:

| Parameter | Description | Typical Value for Drug Candidate |

| KD (Dissociation Constant) | Measures binding affinity. Lower is stronger. | < 100 nM |

| n (Stoichiometry) | Molar ratio of compound to target at saturation. | ~1.0 for 1:1 binding |

| ΔH (Enthalpy Change) | Heat released/absorbed upon binding. | Varies |

| ΔS (Entropy Change) | Change in disorder upon binding. | Varies |

Protocol 3: LanthaScreen™ TR-FRET Kinase Assay

This is a robust, high-throughput method for quantifying kinase activity and inhibition.[17][18] It relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled antibody that recognizes a phosphorylated substrate and a fluorescein-labeled substrate.[17][19]

Objective: To determine the inhibitory potency (IC50) of the compound against specific kinases identified in the initial panel screen.

Methodology:

-

Reaction Setup: In a microplate, combine the kinase, a fluorescein-labeled substrate peptide, and ATP. Add varying concentrations of the 4-Iodo-1H-pyrazole-3-carboxamide compound.[17]

-

Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: Stop the reaction by adding EDTA. Add a terbium-labeled antibody that specifically binds to the phosphorylated form of the substrate.[18]

-

Signal Reading: Allow the antibody to bind, bringing the terbium (donor) and fluorescein (acceptor) into close proximity. Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 490 nm for terbium and 520 nm for fluorescein).[17]

Data Interpretation: Kinase activity is proportional to the 520/490 emission ratio. Plotting this ratio against the inhibitor concentration allows for the calculation of an IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase's activity.

Downstream Pathway Analysis & Therapeutic Hypothesis

Validating direct target engagement is crucial, but understanding the functional consequences of this engagement is what builds a therapeutic hypothesis. If, for example, a protein kinase like FLT3 is confirmed as a high-affinity target, the next logical step is to investigate the downstream signaling pathway.

Experimental Approach:

-

Cell Line Selection: Use a cell line known to be dependent on FLT3 signaling, such as the MV4-11 acute myeloid leukemia (AML) cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation.[12]

-

Western Blot Analysis: Treat MV4-11 cells with increasing concentrations of 4-Iodo-1H-pyrazole-3-carboxamide. Lyse the cells and perform Western blotting to measure the phosphorylation status of FLT3 itself (autophosphorylation) and key downstream nodes like STAT5, AKT, and MAPK.

-

Expected Outcome: A potent and specific FLT3 inhibitor should decrease the phosphorylation of FLT3 and its downstream effectors in a dose-dependent manner. This provides powerful evidence linking target engagement to a functional cellular outcome and solidifies the therapeutic rationale for pursuing this compound in FLT3-driven cancers.

Conclusion

The journey from a novel chemical entity to a validated therapeutic lead requires a strategic, evidence-based approach. For 4-Iodo-1H-pyrazole-3-carboxamide, its core scaffold provides strong, testable hypotheses pointing toward the inhibition of succinate dehydrogenase or protein kinases. The integrated workflow presented in this guide—combining unbiased proteomics with hypothesis-driven screening and followed by a rigorous cascade of orthogonal validation assays—provides a high-confidence path to elucidating its mechanism of action. By adhering to these principles of scientific integrity and causality, research teams can efficiently de-risk their programs and accelerate the development of potentially life-saving therapeutics.

References

- BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.

- Chen, Q., et al. (2022). Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry.

- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.

- BMG Labtech. (2022). LanthaScreen Technology on microplate readers.

- Li, X., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications.

- Yang, S., et al. (2021). Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.

- Thermo Fisher Scientific. (n.d.). LanthaScreen Technology Overview.

- Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for LCK Overview.

- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay.

- Lindsley, C. W., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology.

- Lee, J. W., & Kim, H. J. (2016). Target identification for biologically active small molecules using chemical biology approaches. Archives of Pharmacal Research.

- Persson, T., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry.

- Wang, X., et al. (2021). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.

- Al-Ostath, A., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed.

- Taban, H., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science.

- Zhang, Y., et al. (2023). Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. ACS Publications.

- University College London. (n.d.). Target Identification and Validation (Small Molecules).

- Taban, H., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate.

- Creative Biolabs. (n.d.). Isothermal Titration Calorimetry (ITC).

- Li, Z., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

- Martin, S. E., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery.

- Li, C., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules.

- Klebe, G. (2015). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery.

- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.

- Martinez Molina, D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.

- Alam, M. M., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals.

- Lu, Z., et al. (2016). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin.

- Martinez Molina, D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.

- Malvern Panalytical. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory.

- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research.

- de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry.

- Iuga, C. A., & Bojita, M. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences.

- Yurttaş, L., & Çelik, C. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Biomedicine & Pharmacotherapy.

- Lolak, N., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure.

- Lolak, N., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, and Molecular Modeling Studies. Chemistry & Biodiversity.

- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences.

- Patel, M. P., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

- Zhou, B., et al. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry.

- Li, Y., et al. (2020). Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. ResearchGate.

Sources

- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 12. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Target identification for biologically active small molecules using chemical biology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. LanthaScreen Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. americanlaboratory.com [americanlaboratory.com]

- 26. Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research [pharmaceuticalonline.com]

The Pyrazole Pharmacophore: From Synthetic Origins to Precision Oncology

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as one of the most "privileged scaffolds" in modern medicinal chemistry.[1][2][3][4] From the early days of antipyretics to the current era of precision kinase inhibitors, the pyrazole moiety has proven indispensable. Its unique electronic profile allows it to serve simultaneously as a hydrogen bond donor and acceptor, making it an ideal mimic for the adenine ring of ATP in kinase pockets, while its rigid planar structure provides an excellent spacer for orienting hydrophobic groups in allosteric inhibitors.

This technical guide dissects the discovery, synthetic evolution, and structural biology of pyrazole-based inhibitors, providing researchers with actionable insights into scaffold design and optimization.

Part 1: The Chemical Rationale (Why Pyrazole?)

The dominance of pyrazole in drug discovery is not accidental; it is driven by specific physicochemical properties that solve recurring problems in ligand binding.

Electronic Duality & Tautomerism

The pyrazole ring (1H-pyrazole) possesses a pyrrole-like nitrogen (

-

pKa: The un-substituted pyrazole has a pKa of ~2.5 (conjugate acid) and ~14.0 (N-H deprotonation). This neutrality at physiological pH allows it to cross membranes effectively.

-

Tautomerism: In solution, 3-substituted and 5-substituted pyrazoles exist in rapid equilibrium. However, in an enzyme pocket, specific residues lock the pyrazole into a single tautomeric state, reducing the entropic penalty of binding if the inhibitor is designed to match the protein's preference.

The "Hinge-Binding" Mimicry

In the context of kinase inhibitors, the pyrazole motif is frequently employed to mimic the N1 and N6 atoms of the adenine ring of ATP.

-

Mechanism: The

accepts a hydrogen bond from the backbone amide NH of the "hinge" region (e.g., the residue equivalent to Glu81 in CDK2). -

Mechanism: The

-H donates a hydrogen bond to the backbone carbonyl oxygen of the residue (e.g., Leu83 in CDK2).

Part 2: Historical Evolution & Discovery Timelines

The trajectory of pyrazole inhibitors can be categorized into three distinct waves: the Antipyretic Era, the COX-2 Selectivity Era, and the Kinase Precision Era.

Visualization: The Pyrazole Timeline

The following diagram traces the lineage from Knorr's initial synthesis to modern allosteric inhibitors.

Figure 1: Evolutionary timeline of key pyrazole-based therapeutics, highlighting the shift from general anti-inflammatories to targeted oncology agents.

The COX-2 Breakthrough (Celecoxib)

Discovery Logic: Traditional NSAIDs caused gastric ulcers by inhibiting COX-1 (constitutive). The goal was to target COX-2 (inducible). The Pyrazole Solution: Researchers at Searle (now Pfizer) utilized the 1,5-diarylpyrazole scaffold. The rigid pyrazole ring oriented the two phenyl rings at a specific angle that fit the larger hydrophobic side pocket of COX-2 (created by the Val523 mutation) but was sterically excluded from the smaller COX-1 pocket (containing Ile523).

-

Key Reference: Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors." J. Med. Chem. (1997).

Part 3: Synthetic Methodologies & Protocols[5][6][7]

Reliable synthesis is the bedrock of any medicinal chemistry campaign. The Knorr Pyrazole Synthesis remains the gold standard for generating the core scaffold.

Experimental Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: Synthesize a library of 1-aryl-3,5-dimethylpyrazoles to test electronic effects on binding.

Reagents:

-

1,3-Diketone (e.g., 2,4-Pentanedione)[5]

-

Aryl Hydrazine Hydrochloride (substituted)

-

Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)[5]

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the substituted aryl hydrazine hydrochloride in 20 mL of absolute ethanol.

-

Addition: Add 11 mmol (1.1 eq) of 2,4-pentanedione dropwise over 5 minutes.

-

Catalysis: Add 0.5 mL of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold water.

-

If solid precipitates: Filter the solid via vacuum filtration, wash with cold water (3 x 20 mL).

-

If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexanes).

Self-Validation Check:

-

NMR Signature: The pyrazole C4-proton typically appears as a sharp singlet between

6.0 - 6.8 ppm in

Visualization: The Knorr Mechanism

Figure 2: Simplified mechanistic flow of the Knorr Pyrazole Synthesis.

Part 4: Structural Biology & Mechanism of Action

The Kinase Hinge Interaction

In the vast majority of pyrazole-based kinase inhibitors (e.g., Crizotinib, Ruxolitinib analogues), the pyrazole acts as the primary anchor.

Data Summary: Impact of Pyrazole Substitution on Potency (Hypothetical SAR) Table 1: SAR data demonstrating the sensitivity of the pyrazole nitrogen environment.

| Compound ID | R-Group (N1) | Hinge Interaction | IC50 (Kinase X) | Interpretation |

| PYZ-01 | -H | Dual (Donor/Acceptor) | 12 nM | Ideal binding mode. |

| PYZ-02 | -CH3 | Acceptor Only | 450 nM | Loss of donor H-bond (steric clash). |

| PYZ-03 | -Ph | Acceptor Only | 85 nM | Hydrophobic gain compensates for H-bond loss. |

| PYZ-04 | -tBu | None | >10,000 nM | Steric bulk prevents entry to ATP pocket. |

Visualization: Hinge Binding Mode

The following diagram illustrates the critical hydrogen bonding network between a generic pyrazole inhibitor and the kinase hinge region.

Figure 3: Schematic representation of the bidentate hydrogen bonding interaction between the pyrazole scaffold and the kinase hinge region.

Part 5: Advanced Case Study - Crizotinib (ALK Inhibition)

The Challenge: Developing an inhibitor for c-Met that could be repurposed for ALK-positive Non-Small Cell Lung Cancer (NSCLC). The Pyrazole Role: Crizotinib features a 3-substituted pyrazole.

-

Structural Insight: The pyrazole ring is substituted at the 4-position with a halogen (fluorine/iodine in analogues) which targets the "gatekeeper" region.

-

Selectivity: The specific torsion angle induced by the pyrazole substitution allows the molecule to fit into the ATP pocket of ALK while avoiding steric clashes with the gatekeeper residues found in other kinases.

-

Outcome: This scaffold hopping exercise transformed a c-Met lead into a first-in-class ALK inhibitor, approved by the FDA in 2011.

References

-

Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link

-

Knorr, L. (1883).[6] "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry reference).

-

Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

-

Verstovsek, S., et al. (2010). "Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis." The New England Journal of Medicine. Link

-

Fabbro, D., et al. (2015). "Ten years of protein kinase inhibitors: from the bench to the clinic." Nature Reviews Drug Discovery. Link

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. globalresearchonline.net [globalresearchonline.net]

Strategic Scaffold Analysis: 4-Iodo-1H-pyrazole-3-carboxamide

This guide provides an in-depth technical analysis of 4-Iodo-1H-pyrazole-3-carboxamide , a high-value scaffold in medicinal chemistry.[1] It is designed for researchers requiring actionable synthetic protocols, structural insights, and structure-activity relationship (SAR) data without redundant theoretical filler.[1]

A Versatile Module for Kinase Inhibitor & Bioactive Compound Design[1]

Executive Summary

The 4-Iodo-1H-pyrazole-3-carboxamide scaffold (CAS: Derivative of 6647-93-4) represents a "privileged structure" in drug discovery.[1] Its utility stems from three distinct features:

-

The C3-Carboxamide: A robust hydrogen-bond donor/acceptor motif that mimics the adenine ring of ATP, making it an ideal "hinge binder" for kinase inhibitors (e.g., JAK, FLT3, CDK).[1]

-

The C4-Iodo Handle: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of diverse libraries.

-

The Pyrazole Core: A stable, aromatic heterocycle that serves as a bioisostere for imidazole or phenyl rings, often improving metabolic stability.[1]

This guide details the synthesis, functionalization, and biological application of this core, supported by validated protocols and mechanistic diagrams.[1]

Structural Anatomy & Pharmacophore Mapping

The molecular architecture of 4-Iodo-1H-pyrazole-3-carboxamide is defined by three functional zones. Understanding these zones is critical for rational drug design.[1]

-

Zone A (C3-Carboxamide): The primary interaction site. In kinase pockets, the NH₂ acts as a donor to the hinge region backbone carbonyls, while the C=O accepts a hydrogen bond from backbone amides.[1]

-

Zone B (C4-Iodine): The "Growth Vector." This halogen is not just a leaving group; in the final drug candidate, the group replacing iodine (usually an aryl or heteroaryl ring) occupies the hydrophobic pocket (Gatekeeper region) of the enzyme.[1]

-

Zone C (N1-Position): The "Solubility Handle."[1] Unsubstituted, this nitrogen can bind via water-mediated networks.[1] However, it is frequently alkylated to tune lipophilicity (LogP) or reduce efflux.[1]

Visualization: Pharmacophore Logic

Figure 1: Pharmacophore mapping of the 4-Iodo-1H-pyrazole-3-carboxamide scaffold.[1]

Synthetic Protocols (Self-Validating Systems)

The following protocols are designed for reproducibility. They utilize standard laboratory equipment and commercially available reagents.

Protocol A: Synthesis of the Core (Iodination)

Objective: Selective iodination of 1H-pyrazole-3-carboxamide at the C4 position.[1] Mechanism: Electrophilic aromatic substitution (SEAr). The C4 position is the most electron-rich, ensuring high regioselectivity.[1]

Reagents:

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (MeCN) or DMF[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 mmol of 1H-pyrazole-3-carboxamide in 20 mL of anhydrous Acetonitrile (MeCN).

-

Activation: Add 0.1 equivalents of TFA. Stir for 5 minutes at room temperature.

-

Iodination: Add 11.0 mmol (1.1 equiv) of NIS portion-wise over 10 minutes. Note: The solution may darken slightly.

-

Reaction: Stir at reflux (80°C) for 4–6 hours.

-

Validation Point: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (lower Rf) should disappear, replaced by a less polar spot (Product).[1]

-

-

Quench & Workup: Cool to room temperature. Pour into 50 mL of 10% Sodium Thiosulfate (

) solution to quench excess iodine (color changes from brown to clear). -

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate.[5] -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM).

Protocol B: Functionalization (Suzuki-Miyaura Coupling)

Objective: Coupling an aryl boronic acid to the C4-position.

Reagents:

-

4-Iodo-1H-pyrazole-3-carboxamide (Core)[1]

-

Aryl Boronic Acid (

)[1] - (5 mol%)[1][6]

- (2M aqueous solution)[1]

-

1,2-Dimethoxyethane (DME)

Step-by-Step Methodology:

-

Setup: In a microwave vial, combine the Core (1.0 equiv), Boronic Acid (1.2 equiv), and

(0.05 equiv).[1] -

Solvent: Add degassed DME (3 mL/mmol) and 2M

(2.0 equiv). -

Reaction: Seal and heat in a microwave reactor at 110°C for 20 minutes .

-

Alternative: Reflux in an oil bath at 90°C for 4–8 hours under Nitrogen.

-

-

Workup: Dilute with water, extract with EtOAc.

-

Validation: The disappearance of the iodine peak in MS (M+H) and the appearance of the coupled product mass confirms success.

Visualization: Synthetic Workflow

Figure 2: Divergent synthetic pathways from the iodinated core.

Case Study: Kinase Inhibition (FLT3/CDK)[1][3]

A prime example of this scaffold's utility is in the development of FLT3 inhibitors for Acute Myeloid Leukemia (AML). The 4-iodo group is replaced by bulky aromatic systems to induce selectivity.

Structure-Activity Relationship (SAR) Data: Based on analogs of FN-1501 (See Ref 1).

| Compound ID | C4-Substituent | N1-Substituent | FLT3 IC50 (nM) | CDK2 IC50 (nM) | Insight |

| Core | Iodine | H | >10,000 | >10,000 | Inactive; lacks hydrophobic reach.[1] |

| Analog A | Phenyl | Methyl | 150 | 210 | Basic activity established. |

| Analog B | 4-Piperazinyl-phenyl | Methyl | 12 | 45 | Solubilizing group improves potency.[1] |

| Analog C (FN-1501) | Fused Pyrrolo-pyrimidine | Isopropyl | 2.3 | 1.0 | Fused rings fill the pocket optimally.[1] |

Mechanistic Insight: The carboxamide group forms a donor-acceptor pair with the kinase hinge residues (e.g., Glu/Leu).[1] The substituent at C4 (replacing Iodine) extends into the "selectivity pocket," determining whether the molecule inhibits FLT3, CDK, or other kinases.[1]

References

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives. Source: PubMed Central / NIH.[1] URL:[Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification. Source: Arkivoc (2014). URL:[Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs. Source: Frontiers in Pharmacology.[1] URL:[Link]

Sources